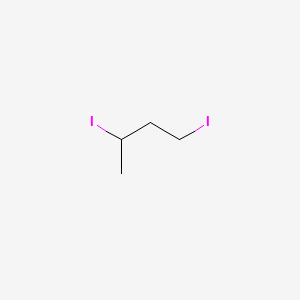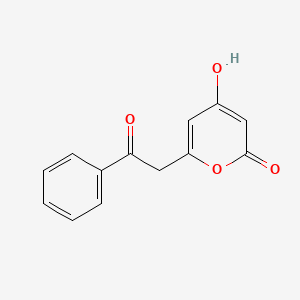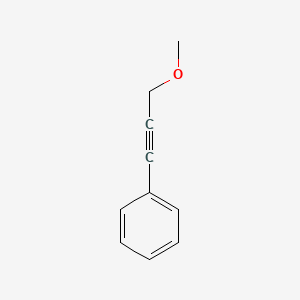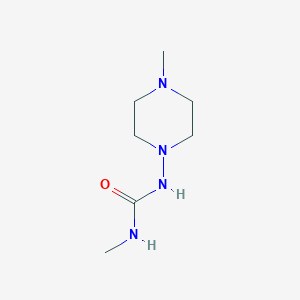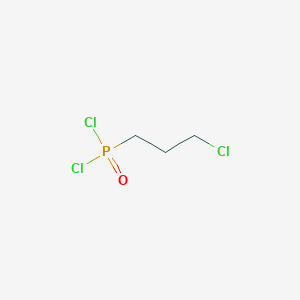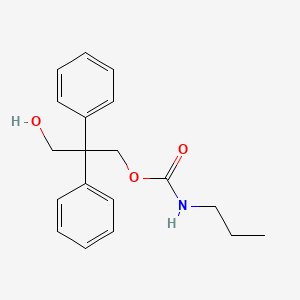
Carbamic acid, propyl-, 3-hydroxy-2,2-diphenylpropyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, propyl-, 3-hydroxy-2,2-diphenylpropyl ester is a chemical compound with the molecular formula C12H17NO3. This compound is known for its unique structure, which includes a carbamate ester group. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, propyl-, 3-hydroxy-2,2-diphenylpropyl ester typically involves the reaction of propyl carbamate with 3-hydroxy-2,2-diphenylpropyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, propyl-, 3-hydroxy-2,2-diphenylpropyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbamates and other oxidation products.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbamates, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Carbamic acid, propyl-, 3-hydroxy-2,2-diphenylpropyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of carbamic acid, propyl-, 3-hydroxy-2,2-diphenylpropyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active carbamate, which can inhibit enzymes or interact with receptors. The pathways involved may include inhibition of acetylcholinesterase or modulation of neurotransmitter systems.
Comparación Con Compuestos Similares
Similar Compounds
- Carbamic acid, methyl-, 3-hydroxy-2,2-diphenylpropyl ester
- Carbamic acid, ethyl-, 3-hydroxy-2,2-diphenylpropyl ester
- Carbamic acid, butyl-, 3-hydroxy-2,2-diphenylpropyl ester
Uniqueness
Carbamic acid, propyl-, 3-hydroxy-2,2-diphenylpropyl ester is unique due to its specific ester group and the presence of two phenyl groups. This structure imparts distinct chemical properties and reactivity, making it valuable for specific research applications.
Propiedades
Número CAS |
25384-58-1 |
|---|---|
Fórmula molecular |
C19H23NO3 |
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
(3-hydroxy-2,2-diphenylpropyl) N-propylcarbamate |
InChI |
InChI=1S/C19H23NO3/c1-2-13-20-18(22)23-15-19(14-21,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,21H,2,13-15H2,1H3,(H,20,22) |
Clave InChI |
HAXCAUFDFVXCQJ-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)OCC(CO)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![s-(2-{[6-(Cyclopentyloxy)hexyl]amino}ethyl) hydrogen sulfurothioate](/img/structure/B14705844.png)
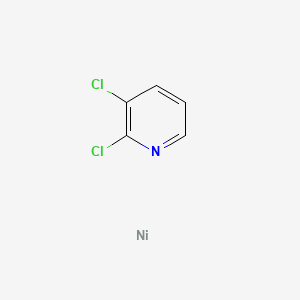
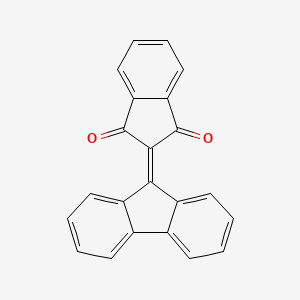
![2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-ylmethanol](/img/structure/B14705856.png)
